molecular formula C5H8NOSi B14453747 CID 78066467

CID 78066467

Katalognummer: B14453747
Molekulargewicht: 126.21 g/mol
InChI-Schlüssel: SXGFQDQMMMXAEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78066467” is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78066467 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure the highest yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistency and efficiency. The industrial production process is designed to meet the demand for large quantities of the compound while ensuring safety and environmental compliance .

Analyse Chemischer Reaktionen

Types of Reactions: CID 78066467 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice and reaction time, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions may involve hydrogen or other reducing agents .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity and functionality .

Wissenschaftliche Forschungsanwendungen

CID 78066467 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment. Additionally, this compound finds applications in industry, where it is used in the production of advanced materials and specialty chemicals .

Wirkmechanismus

The mechanism of action of CID 78066467 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78066467 include other chemical entities with related structures and properties. These compounds may share similar functional groups or molecular frameworks, making them useful for comparative studies and structure-activity relationship analyses .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specificity for certain molecular targets. These characteristics make it a valuable tool for scientific research and industrial applications, offering advantages over other compounds in specific contexts .

Eigenschaften

Molekularformel

C5H8NOSi

Molekulargewicht

126.21 g/mol

InChI

InChI=1S/C5H8NOSi/c7-5-2-1-3-6(5)4-8/h1-4H2

InChI-Schlüssel

SXGFQDQMMMXAEO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)C[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.